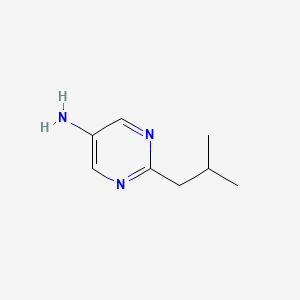
2-(2-甲基丙基)嘧啶-5-胺
描述
2-(2-Methylpropyl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methylpropyl)pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylpropyl)pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
嘧啶衍生物,如2-(2-甲基丙基)嘧啶-5-胺,常被用作有机合成中的构建模块。 它们可用于构建多种杂环骨架,这对于开发新的药物和材料至关重要 。这些化合物的多功能性使化学家能够创造出具有潜在药物设计和高分子科学应用的复杂分子。
药物化学
在药物化学中,嘧啶环是许多药物中常见的结构单元。 氮杂杂环,如2-(2-甲基丙基)嘧啶-5-胺,在小分子药物中的普遍存在证明了其结构意义 。这些化合物可以与各种生物靶标相互作用,从而产生一系列药理作用。
抗炎剂
嘧啶衍生物通过抑制重要炎症介质的表达和活性而表现出抗炎特性 。对这些化合物的结构-活性关系 (SAR) 的研究可以导致开发出具有增强活性并降低毒性的新型抗炎药物。
杂环化合物合成
杂环化合物的合成是嘧啶衍生物的重要应用。 它们可以转化为各种杂环或稠合杂环骨架,这些骨架在许多天然产物中都很重要,例如维生素、激素和抗生素 。这使得它们在生物活性化合物的合成中具有价值。
药物设计
2-(2-甲基丙基)嘧啶-5-胺: 可用于药物设计,因为其结构特征有利于与生物靶标结合。 嘧啶环的存在对于所得药物的药代动力学和药效学特性至关重要 .
功能材料
嘧啶衍生物在功能材料的创建中也很重要。 它们含氮的芳香族杂环可以掺入聚合物、染料和其他材料中,提供一系列可针对特定应用进行定制的特性 .
生物活性
The compound 2-(2-Methylpropyl)pyrimidin-5-amine , with the CAS number 944901-53-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Structure
The chemical structure of 2-(2-Methylpropyl)pyrimidin-5-amine can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 168.21 g/mol
Physical Properties
- Melting Point : Not extensively documented in literature.
- Solubility : Soluble in organic solvents; further studies are needed to determine aqueous solubility.
Research indicates that 2-(2-Methylpropyl)pyrimidin-5-amine may interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation. Its structural features suggest potential activity against specific targets, including kinases and other enzymes involved in cellular signaling.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer models.
- Anti-inflammatory Properties : There is evidence indicating that it may modulate inflammatory responses, although detailed mechanisms remain to be elucidated.
Case Studies and Experimental Results
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that 2-(2-Methylpropyl)pyrimidin-5-amine exhibits cytotoxic effects, with IC values ranging from 10 to 30 µM depending on the cell type.
- In Vivo Studies : In a mouse xenograft model of head and neck cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Further investigations revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its dual role as both an anti-cancer and pro-apoptotic agent.
Data Table of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antitumor Activity | Significant tumor growth inhibition | |
| Anti-inflammatory Effects | Modulation of cytokine release | |
| Cytotoxicity | IC values between 10-30 µM |
Research Gaps
Despite promising findings, several research gaps exist:
- Mechanistic Studies : More detailed studies are required to fully understand the molecular mechanisms underlying its biological activities.
- Toxicology Assessments : Comprehensive toxicological evaluations are necessary to establish safety profiles for potential therapeutic applications.
Clinical Implications
Given its observed biological activities, 2-(2-Methylpropyl)pyrimidin-5-amine may have potential applications in oncology and inflammatory diseases. Future clinical trials could explore its efficacy and safety in human subjects.
属性
IUPAC Name |
2-(2-methylpropyl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)3-8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDXQYHVFVEMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















